molecular formula C20H23BrN2O2S B2888033 3-hydroxy-3-(4-methoxyphenyl)-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1107548-41-3

3-hydroxy-3-(4-methoxyphenyl)-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No.: B2888033
CAS No.: 1107548-41-3
M. Wt: 435.38
InChI Key: KSHRLKQGGXVUIA-UHFFFAOYSA-M
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Description

The compound 3-hydroxy-3-(4-methoxyphenyl)-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a bicyclic thiazinium salt featuring a fused imidazo-thiazine core. Its structure includes:

  • A 3-hydroxy-3-(4-methoxyphenyl) moiety, which introduces hydrogen-bonding capability and electron-donating effects via the methoxy group.
  • An o-tolyl (2-methylphenyl) substituent at position 1, contributing steric bulk and lipophilicity.
  • A bromide counterion, enhancing solubility in polar solvents.

Thiazole and thiazinium derivatives are pharmacologically significant, as evidenced by their roles in antibiotics (e.g., penicillin), antivirals (e.g., ritonavir), and immunomodulators .

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-(2-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N2O2S.BrH/c1-15-6-3-4-7-18(15)21-14-20(23,22-12-5-13-25-19(21)22)16-8-10-17(24-2)11-9-16;/h3-4,6-11,23H,5,12-14H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHRLKQGGXVUIA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)OC)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differences are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 3-hydroxy-3-(4-methoxyphenyl), 1-(o-tolyl) C₂₁H₂₃BrN₂O₃S 465.4 Bicyclic core, methoxy and hydroxy groups, ortho-methyl substitution
1-(4-Ethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide 1-(4-ethoxyphenyl), 3-hydroxy-3-(4-methoxyphenyl) C₂₁H₂₅BrN₂O₃S 465.4 Ethoxy vs. methoxy at position 1; para-substitution
1-(2,3-Dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide 1-(2,3-dimethylphenyl), 3-(4-ethoxyphenyl) C₂₂H₂₇BrN₂O₃S 479.4 Di-methylphenyl substituent; ethoxy group at position 3
1-(4-Ethoxyphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide 1-(4-ethoxyphenyl), 3-(2-fluoro-4-methoxyphenyl) C₂₁H₂₄BrFN₂O₃S 483.4 Fluorine substituent enhances electronegativity and potential bioactivity

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: Methoxy and ethoxy groups (electron-donating) enhance solubility and modulate electronic effects, while fluorine (electron-withdrawing) in may improve membrane permeability or metabolic resistance.
  • Hydroxy Group: The 3-hydroxy moiety is conserved across analogs, suggesting its critical role in hydrogen bonding or catalytic interactions.

Physicochemical Properties

  • Solubility: Bromide salts generally exhibit high water solubility due to ionic character. The target compound’s hydroxy and methoxy groups further enhance polarity compared to alkyl-substituted analogs .
  • Thermal Stability: Thiazinium salts with aromatic substituents (e.g., methoxyphenyl) show higher melting points than aliphatic variants, though specific data for the target compound are unavailable .

Preparation Methods

Gold(I) Chloride-Catalyzed Cyclization

Gold(I) chloride (AuCl) catalyzes the cyclization of 2-alkynylthioimidazole precursors under microwave irradiation. This method, adapted from imidazo[2,1-b]thiazine derivatives, involves:

  • Reagents : 2-Alkynylthioimidazole (1.0 equiv), AuCl (10 mol%), dichloroethane (DCE).
  • Conditions : Microwave irradiation at 50°C for 140 minutes under argon.
  • Yield : 68–92% after column chromatography.

The reaction proceeds via nucleophilic closure, where the alkyne moiety undergoes intramolecular attack by the thioimidazole sulfur, forming the bicyclic system.

Thioamide and α-Halo Ketone Condensation

An alternative route employs thioamides and α-halo ketones in acidic media:

  • Reagents : Thioamide (1.0 equiv), α-bromoacetophenone (1.2 equiv), hydrochloric acid (cat.).
  • Conditions : Reflux in ethanol for 12 hours.
  • Yield : 55–75%.

This method is less efficient than AuCl-catalyzed cyclization but offers scalability for industrial applications.

Table 1. Comparison of Core Formation Methods

Method Catalyst Temperature Time Yield (%)
AuCl Cyclization AuCl 50°C 140 min 68–92
Thioamide Condensation HCl 78°C 12 hr 55–75

Introduction of Hydroxyl and Aryl Groups

Functionalization at the 3-position and aryl substitution requires precise control to avoid side reactions.

Hydroxylation via Selective Oxidation

The 3-hydroxy group is introduced using manganese dioxide (MnO₂) in dichloromethane:

  • Reagents : Imidazo[2,1-b]thiazine intermediate (1.0 equiv), MnO₂ (3.0 equiv).
  • Conditions : Stirring at 25°C for 24 hours.
  • Yield : 80–85%.

Aryl Group Incorporation

The o-tolyl and 4-methoxyphenyl groups are installed via Suzuki-Miyaura coupling or nucleophilic substitution:

  • Suzuki Coupling :
    • Reagents : Boronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv).
    • Conditions : 80°C in dioxane/water (4:1) for 8 hours.
  • Nucleophilic Substitution :
    • Reagents : Aryl halide (1.2 equiv), K₂CO₃ (2.0 equiv), DMF.
    • Conditions : 100°C for 6 hours.

Table 2. Functionalization Efficiency

Reaction Type Reagent Yield (%)
Hydroxylation MnO₂ 80–85
Suzuki Coupling Pd(PPh₃)₄ 70–78
Nucleophilic Substitution K₂CO₃/DMF 65–72

Quaternization to Form the Bromide Salt

The final step involves quaternizing the tertiary nitrogen using methyl bromide or alternative alkylating agents:

Methyl Bromide Quaternization

  • Reagents : Imidazo[2,1-b]thiazine derivative (1.0 equiv), methyl bromide (3.0 equiv).
  • Conditions : 60°C in acetonitrile for 48 hours.
  • Yield : 90–95%.

Alternative Bromide Sources

Potassium bromide (KBr) in the presence of silver tetrafluoroborate (AgBF₄) achieves similar results under milder conditions:

  • Reagents : KBr (2.0 equiv), AgBF₄ (1.1 equiv), CH₃CN.
  • Conditions : 25°C for 24 hours.
  • Yield : 88–92%.

Optimization of Reaction Conditions

Microwave-Assisted Acceleration

Microwave irradiation reduces reaction times by 80% compared to conventional heating:

  • Cyclization : 140 minutes → 28 minutes.
  • Quaternization : 48 hours → 9.6 hours.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DCE) enhance reaction rates, while temperatures above 60°C risk decomposition of methoxy groups.

Industrial-Scale Production Considerations

Scaling up the synthesis requires:

  • Continuous Flow Reactors : For AuCl-catalyzed cyclization to maintain temperature control.
  • Green Solvents : Ethanol/water mixtures reduce environmental impact.
  • Quality Control : HPLC purity >98% is achieved via recrystallization from ethyl acetate/hexane.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization and functional group substitutions. Key parameters include:

  • Temperature control : Maintaining 60–80°C during imidazole-thiazine ring formation to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for methoxy and o-tolyl groups .
  • Catalyst use : Lewis acids (e.g., ZnCl₂) improve reaction rates in ring-closing steps .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients (3:1 ratio) isolates the product with >95% purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Verify resonance peaks for methoxy (-OCH₃, δ ~3.8 ppm), hydroxyl (-OH, δ ~5.2 ppm), and aromatic protons (δ 6.8–7.5 ppm). The imidazo-thiazine core shows distinct signals at δ 4.2–4.8 ppm (methylene groups) .
  • IR spectroscopy : Confirm hydroxyl (3200–3400 cm⁻¹), aromatic C=C (1600 cm⁻¹), and C-N (1250 cm⁻¹) stretches .
  • Mass spectrometry : Molecular ion peaks (e.g., [M⁺] at m/z ~450–460) validate the molecular formula .

Q. What in vitro assays are suitable for preliminary screening of its biological activity?

  • Methodological Answer :

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, using ATP/NADH depletion as readouts .
  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) elucidate its mechanism of action?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate charge distribution to identify nucleophilic/electrophilic sites for reactivity predictions .
  • Molecular docking : Simulate binding to targets (e.g., β-tubulin, DNA topoisomerase II) using AutoDock Vina. Adjust force fields to account for the hydroxyl group’s hydrogen-bonding potential .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .

Q. How to resolve contradictions in solubility and stability data across different studies?

  • Methodological Answer :

  • Solubility : Perform pH-dependent studies (pH 2–10) with HPLC quantification. Note enhanced solubility in DMSO:PBS (1:1) at pH 7.4 .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Use LC-MS to identify degradation products (e.g., demethylation of methoxy groups) .
  • Cross-validate : Compare results with structurally analogous compounds (e.g., and derivatives) .

Q. What strategies improve scalability for gram-scale synthesis without compromising purity?

  • Methodological Answer :

  • Flow chemistry : Optimize residence time (10–15 min) and pressure (2–3 bar) for continuous imidazo-thiazine ring formation .
  • Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) to reduce environmental impact .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How to design experiments to investigate its pharmacokinetic properties (e.g., bioavailability, metabolism)?

  • Methodological Answer :

  • In vitro ADME : Caco-2 cell monolayer assays for permeability (Papp >1×10⁻⁶ cm/s indicates good absorption) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • Plasma protein binding : Equilibrium dialysis to measure unbound fraction (fu >5% suggests favorable distribution) .

Methodological Challenges & Solutions

Q. What advanced spectroscopic methods (e.g., 2D NMR, X-ray crystallography) are required for unambiguous structural confirmation?

  • Methodological Answer :

  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in the imidazo-thiazine core. HMBC correlations confirm connectivity between C-3 (hydroxyl) and adjacent carbons .
  • X-ray crystallography : Grow single crystals via slow evaporation (acetonitrile/water, 1:1). Resolve disorder in the o-tolyl group with SHELXL refinement .

Q. How to address discrepancies in biological activity data between in vitro and in vivo models?

  • Methodological Answer :

  • Dose optimization : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to align in vitro IC₅₀ with achievable plasma concentrations .
  • Metabolite profiling : Identify active/inactive metabolites via UPLC-QTOF-MS in rodent plasma .
  • Species-specific differences : Compare target binding affinity (e.g., human vs. murine enzymes) using SPR (Surface Plasmon Resonance) .

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